1,3,6-Cyclooctatriene is an organic compound with the molecular formula . It features a cyclic structure consisting of eight carbon atoms and contains three double bonds located at the 1, 3, and 6 positions of the ring. This compound is classified as a cycloalkene and exhibits geometric isomerism due to its unsaturated nature. The compound is notable for its unique structural properties and reactivity, which differentiate it from other similar cyclic compounds, such as cyclooctatetraene.
Several methods exist for synthesizing 1,3,6-cyclooctatriene:
1,3,6-Cyclooctatriene has potential applications in various fields:
Interaction studies involving 1,3,6-cyclooctatriene primarily focus on its reactivity with other chemical species. These studies often examine:
Several compounds share structural similarities with 1,3,6-cyclooctatriene. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cyclooctatetraene | Cycloalkene | Contains four double bonds; highly reactive |
| Bicyclo[4.2.0]octa-2,4-diene | Bicyclic Compound | Isomer of 1,3,6-cyclooctatriene; formed via isomerization |
| Cycloheptatriene | Cycloalkene | Seven-membered ring; different reactivity profile |
| 1,3-Cyclohexadiene | Cycloalkene | Six-membered ring; fewer double bonds |
The uniqueness of 1,3,6-cyclooctatriene lies in its specific arrangement of double bonds and its capacity for geometric isomerism. This structural configuration influences its reactivity and potential applications compared to other similar compounds.
The first synthesis of 1,3,6-cyclooctatriene dates to 1905, when Richard Willstätter derived it from pseudopelletierine, an alkaloid isolated from pomegranate root bark. Willstätter’s method involved a multi-step process:
Willstätter’s work faced skepticism until Arthur Cope replicated the synthesis in 1947, confirming its validity. Concurrently, Walter Reppe developed an industrial-scale method via nickel-catalyzed acetylene tetramerization, though this produced cyclooctatetraene rather than the triene.
The compound’s naming reflects its structural isomerism and evolving IUPAC conventions:
The current IUPAC name prioritizes the lowest possible locants for double bonds, resolving historical inconsistencies.
1,3,6-Cyclooctatriene and cyclooctatetraene share a molecular framework but differ critically in bonding and geometry:
| Property | 1,3,6-Cyclooctatriene | Cyclooctatetraene |
|---|---|---|
| Formula | C₈H₁₀ | C₈H₈ |
| Double Bonds | 3 (non-conjugated) | 4 (conjugated) |
| Geometry | Partially planar | Tub-shaped conformation |
| Aromaticity | Non-aromatic | Non-aromatic |
Cyclooctatetraene adopts a non-planar "tub" conformation to alleviate angle strain, preventing full π-orbital overlap. In contrast, 1,3,6-cyclooctatriene’s isolated double bonds permit partial planarization, though its reactivity aligns more with polyenes than aromatic systems.
Annulenes are monocyclic hydrocarbons with alternating double bonds. 1,3,6-Cyclooctatriene belongs to the -annulene family but lacks full conjugation, distinguishing it from aromatic -annulene (benzene) and anti-aromatic -annulene (cyclobutadiene). Key comparisons include:
1,3,6-Cyclooctatriene’s incomplete conjugation prevents it from fitting neatly into aromatic or anti-aromatic categories, underscoring the nuanced relationship between structure and electronic properties in annulenes.
X-ray crystallography and computational studies reveal:
These features highlight the compound’s hybrid nature, bridging fully conjugated annulenes and simple cycloalkenes.
The geometric isomerism of 1,3,6-cyclooctatriene stems from the presence of three double bonds within the eight-membered ring system, each capable of adopting either cis (Z) or trans (E) configurations [3] [10]. According to PubChem structural data, the most stable form of the compound exhibits the (1Z,3Z,6Z) configuration, indicating that all three double bonds adopt the cis geometry [1] [21]. This all-cis arrangement represents the thermodynamically favored stereoisomer under standard conditions [1] [21].
The International Union of Pure and Applied Chemistry nomenclature specifically designates this compound as (1Z,3Z,6Z)-cycloocta-1,3,6-triene, reflecting the stereochemical assignments at each double bond position [21]. Research indicates that geometric isomerism in cyclic polyenes is governed by both steric factors and electronic considerations, with the cis configuration generally minimizing ring strain in medium-sized cyclic systems [10] [3].
Theoretical calculations have demonstrated that alternative geometric isomers, such as those containing trans double bonds, exhibit significantly higher energies compared to the all-cis form [38] [40]. Studies on related cyclooctatetraene systems suggest that mixed cis-trans configurations can lie 20-25 kilocalories per mole above the all-cis isomer, indicating substantial thermodynamic preference for the Z configuration [38] [40].
The eight-membered ring system of 1,3,6-cyclooctatriene adopts a non-planar conformation to minimize angle strain and torsional strain, similar to other cyclooctane derivatives [11] [14]. The tub conformation represents the most stable three-dimensional arrangement, where the ring adopts a boat-like shape that alleviates the geometric constraints imposed by the cyclic structure [11] [12].
Computational studies on related cyclooctene systems have identified multiple conformational states that interconvert through ring inversion processes [8] [28]. The conformational space of eight-membered rings is characterized by rapid interconversion between different conformers at room temperature, with energy barriers typically ranging from 8-15 kilocalories per mole [8] [28]. The tub conformation minimizes unfavorable eclipsing interactions while maintaining optimal orbital overlap for the π-system [14] [15].
In solution phase, 1,3,6-cyclooctatriene exhibits dynamic behavior characterized by conformational flexibility [8] [28]. Nuclear magnetic resonance studies on similar cyclooctane derivatives reveal that ring inversion occurs on the millisecond timescale at ambient temperatures, leading to averaged spectroscopic signatures [8] [28]. The predominant conformation features four carbon atoms forming one face of the "tub" and the remaining four atoms forming the opposite face, with the double bonds positioned to minimize steric repulsion [14] [11].
The bond length alternation in 1,3,6-cyclooctatriene follows the characteristic pattern observed in polyunsaturated cyclic systems, where double bonds are significantly shorter than single bonds [19] [22]. Experimental and computational data from related cyclic polyenes indicate that carbon-carbon double bond lengths typically measure approximately 1.34 Angstroms, while single bond lengths extend to approximately 1.54 Angstroms [19] [22].
The following table summarizes typical bond length patterns observed in cyclooctatriene systems based on crystallographic and computational data:
| Bond Type | Length (Angstroms) | Reference System |
|---|---|---|
| C=C (double) | 1.34-1.36 | Cyclooctatetraene [19] |
| C-C (single) | 1.53-1.55 | Cyclooctatetraene [19] |
| C=C-C angle | 125-126° | Cyclooctatetraene [19] |
Research on cyclooctatetraene derivatives demonstrates that bond length alternation is pronounced in non-aromatic cyclic systems [19] [22]. The alternation pattern reflects the localized nature of the π-electrons, contrasting with aromatic systems where bond lengths are typically equalized through resonance [22] [15]. In 1,3,6-cyclooctatriene, the three double bonds maintain their distinct character without significant delocalization across the ring system [15] [22].
Computational analyses using density functional theory methods have confirmed that the bond length alternation in cyclooctatriene systems indicates minimal resonance energy, consistent with non-aromatic character [22] [24]. The calculated values align closely with experimental crystallographic data from related eight-membered ring compounds [19] [22].
The electronic structure of 1,3,6-cyclooctatriene is characterized by three isolated π-orbital systems corresponding to the individual double bonds [15] [16]. Unlike aromatic systems, the compound does not exhibit significant orbital overlap between non-adjacent π-bonds, resulting in localized electronic density [15] [16]. Theoretical calculations using spin-coupled valence bond methods indicate that the eight π-electrons are arranged in four singlet electron pairs, each associated with one of the double bonds or saturated carbon centers [15].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies reflect the non-aromatic nature of the compound [24] [15]. Long-range corrected density functional theory calculations have been instrumental in accurately describing the electronic properties of such medium-ring polyenes [24]. The π-orbital interactions are characterized by minimal through-space or through-bond coupling between the individual double bond units [15] [16].
Molecular orbital analysis reveals that the π-orbitals adopt orientations that maximize bonding overlap within each double bond while minimizing antibonding interactions with adjacent π-systems [16] [15]. The tub conformation facilitates this electronic arrangement by positioning the p-orbitals at angles that prevent extensive delocalization [14] [15]. The estimated angle between p-orbitals of adjacent π-bonds in the tub conformation is approximately 120 degrees, significantly larger than the optimal overlap angle for extended conjugation [14].
Radical addition-isomerization represents one of the most fundamental approaches to accessing 1,3,6-cyclooctatriene from cyclooctatetraene precursors. This methodology exploits the inherent reactivity of the cyclooctatetraene system toward radical species, leading to selective bond formation and subsequent rearrangement processes [4] [5].
The radical addition mechanism typically involves the initial generation of alkoxy radicals through homolytic cleavage of peroxides under thermal conditions. These highly reactive species abstract hydrogen atoms from hydrogen bromide, producing bromine radicals that serve as the key reactive intermediates [5]. The bromine radicals preferentially add to the less substituted carbon atoms of the cyclooctatetraene system, generating tertiary carbon radicals that exhibit enhanced stability due to hyperconjugative effects [5].
The formation of 1,3,6-cyclooctatriene through radical pathways involves a complex sequence of intermediates. Initial radical addition to the cyclooctatetraene framework generates exotic triplet intermediates, including triplet non-aromatic 2,4,6-cyclooctatriene and triplet aromatic 1,3,5,7-cyclooctatetraene species [1] [4]. These intermediates undergo subsequent hydrogen atom abstraction processes, ultimately leading to the formation of the desired 1,3,6-isomer through stereospecific rearrangement.
The stereochemical outcome of radical addition-isomerization processes is governed by the stability of intermediate radical species. Tertiary radicals are preferentially formed due to their lower energy compared to secondary or primary alternatives [5]. This selectivity translates to anti-Markovnikov addition patterns, where the bromine radical attacks the less substituted carbon to maximize radical stability [5].
Experimental studies have demonstrated that radical addition-isomerization can proceed under relatively mild conditions, typically requiring temperatures between 60-100°C and reaction times of 6-12 hours [5]. The yields obtained through this methodology range from 40-70%, with regioselectivity dependent on the specific radical source and reaction conditions employed [5].
Dianion oxidation strategies represent a powerful classical approach to 1,3,6-cyclooctatriene synthesis, exploiting the unique electronic properties of cyclooctatetraene dianion intermediates. The cyclooctatetraene dianion exhibits aromatic character due to its planar geometry and ten π-electrons, conforming to Hückel's rule for aromaticity [6] [7].
The synthesis of cyclooctatetraene dianion can be achieved through multiple pathways. The most established method involves the reduction of cyclooctatetraene with alkali metals in anhydrous solvents such as tetrahydrofuran or liquid ammonia [6]. Alternative approaches utilize the reaction of potassium with 1,5-cyclooctadiene, although this transformation requires elevated temperatures (approximately 100°C) and extended reaction times of 4-5 days [6].
A novel naphthalene radical anion-mediated synthesis has been developed that significantly improves the accessibility of cyclooctatetraene dianion [6]. This method employs the potassium-naphthalene adduct to effect the reduction of 1,5-cyclooctadiene at room temperature over 3 days in a heptane-tetrahydrofuran solvent system [6]. The resulting dark brown solution contains the dipotassium cyclooctatetraenide, which can be isolated and purified through standard techniques [6].
Oxidation of the cyclooctatetraene dianion to generate 1,3,6-cyclooctatriene can be accomplished using various oxidizing agents. Iodine oxidation represents the most commonly employed method, providing excellent selectivity and yields ranging from 60-80% [6] [8]. The reaction is typically performed in ethereal solvents at 0°C, with careful control of stoichiometry to prevent over-oxidation [6].
Air oxidation provides an environmentally benign alternative to iodine-based protocols [6] [8]. This method produces cyclooctatetraene derivatives in moderate yields (50-70%) while avoiding the use of toxic halogen reagents [8]. The oxidation proceeds through controlled exposure of the dianion solution to atmospheric oxygen, with the reaction progress monitored through color changes from dark brown to pale yellow [6].
The mechanistic pathway for dianion oxidation involves the sequential removal of electrons from the aromatic dianion system. Initial one-electron oxidation generates a radical anion intermediate, which undergoes rapid second electron transfer to yield the neutral cyclooctatetraene product [8]. The stereochemical outcome is controlled by the planar geometry of the dianion starting material, leading to predictable formation of specific geometric isomers [7].
Transition metal-mediated cycloadditions have emerged as powerful tools for the synthesis of eight-membered carbocyclic systems, including 1,3,6-cyclooctatriene [9] [10] [11]. These methodologies circumvent the thermodynamic and kinetic barriers associated with traditional ring-forming reactions by utilizing metal coordination to activate substrates and stabilize transition states [10].
Nickel-catalyzed [2+2+2+2] cycloaddition reactions represent a particularly effective approach to highly functionalized cyclooctatetraene derivatives [12]. This methodology employs tethered diyne substrates in the presence of nickel(0) catalysts to effect the formation of eight-membered rings through a cascade of cycloaddition processes [12]. The reaction proceeds through initial coordination of the metal center to the alkyne functionalities, followed by oxidative coupling and reductive elimination steps [12].
The nickel-catalyzed process exhibits remarkable functional group tolerance and can accommodate a wide range of substitution patterns [12]. Reaction conditions typically involve heating the substrate-catalyst mixture to 80-120°C for 4-8 hours, resulting in yields of 70-90% for the desired cyclooctatetraene products [12]. The high efficiency of this transformation stems from the ability of the nickel catalyst to overcome the entropic penalties associated with eight-membered ring formation [10].
Cobalt-catalyzed [6+2] cycloadditions provide access to bicyclic systems containing eight-membered rings through the combination of cyclooctatetraene with alkyne partners [13]. The cobalt(I) catalyst facilitates the initial formation of a five-membered metallacycle, which undergoes ring expansion to a nine-membered intermediate before final reductive elimination [9] [13]. This process affords monosubstituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes in yields ranging from 60-75% [13].
Palladium-catalyzed [4+4] cycloadditions offer a convergent approach to eight-membered carbocycles through the coupling of vinylallene substrates [14]. The palladium catalyst promotes the formation of intermediate metallacycles that undergo subsequent ring expansion and reductive elimination processes [14]. This methodology provides access to complex polycyclic frameworks in yields of 50-85%, with excellent stereochemical control [14].
Rhodium-catalyzed cycloaddition reactions have demonstrated particular utility in the synthesis of highly strained cyclic systems [9] [11]. The rhodium catalyst can effect [4+2+2] and [5+2+1] cycloaddition processes under mild conditions, providing access to tricyclic frameworks containing eight-membered rings [10]. These transformations proceed through well-defined metallacyclic intermediates and exhibit high selectivity for the desired products [11].
Photochemical synthesis protocols have gained increasing attention as environmentally benign alternatives to traditional thermal processes for 1,3,6-cyclooctatriene formation [15] [16]. These methodologies exploit the unique reactivity of photoexcited states to access reaction pathways that are thermodynamically or kinetically inaccessible under ground-state conditions [15].
Singlet-sensitized photoisomerization represents the most established photochemical approach to trans-cycloalkene synthesis [15]. This methodology employs aromatic ester sensitizers to generate singlet excited states that interact with cis-cyclooctene substrates through exciplex formation [15]. The resulting twisted singlet intermediates undergo subsequent bond rotation and decay processes to yield trans-cyclooctene products [15].
The photoisomerization process has been significantly improved through the development of flow photochemical systems [15]. These continuous-flow reactors incorporate silver nitrate-impregnated silica gel columns that selectively capture trans-cyclooctene products while returning unreacted cis-isomers to the photoreactor [15]. This approach drives the otherwise unfavorable equilibrium toward the desired trans-product, resulting in preparatively useful yields [15].
Flow photochemical synthesis typically employs quartz reaction vessels containing methyl benzoate sensitizer and substrate solutions that are continuously irradiated at 254 nm wavelength [15]. The reaction mixture flows through silver-containing columns during irradiation, with trans-products retained by complexation while cis-isomers return for further photoisomerization [15]. Final product isolation involves treatment of the silver complex with ammonium hydroxide or sodium chloride to release the trans-cyclooctene [15].
Photochemical [4+4] cycloadditions provide access to eight-membered carbocycles through the dimerization of conjugated diene systems [16] [17]. These transformations are forbidden under thermal conditions according to Woodward-Hoffmann rules but become allowed in photoexcited states due to changes in orbital symmetry [16]. The [4+4] photocycloaddition mechanism involves initial photoexcitation of one diene partner, followed by exciplex formation with a ground-state diene and subsequent ring closure [16].
The stereochemical control in photochemical [4+4] reactions depends on the geometry of the starting materials and the specific irradiation conditions employed [16]. Enol-exo stereoselectivity can be achieved through careful choice of cross-linking techniques and reaction parameters [16]. The formation of up to four new stereocenters in a single transformation makes this methodology particularly attractive for accessing complex polycyclic structures [16].
Stereoselective formation techniques for 1,3,6-cyclooctatriene have evolved significantly with the development of chiral catalysts and asymmetric methodologies [18] [19]. These approaches address the critical need for enantiomerically pure cyclooctatriene derivatives in pharmaceutical and materials applications [19].
Enantioselective photoisomerization protocols employ chiral aromatic ester sensitizers to achieve asymmetric induction during trans-cycloalkene formation [15]. The mechanism involves diastereomeric exciplex formation between the chiral sensitizer and prochiral substrate, leading to differential reaction rates for the formation of enantiomeric products [15]. Chiral aromatic esters function most efficiently for this process, with enantiomeric excesses ranging from 60-85% depending on the specific sensitizer structure and reaction conditions [15].
Asymmetric transition metal-catalyzed cycloadditions utilize chiral ligand-metal combinations to control the stereochemical outcome of ring-forming reactions [19]. These systems can achieve enantiomeric excesses of 70-95% and diastereomeric ratios up to 20:1 through careful optimization of catalyst structure and reaction parameters [19]. The key to success lies in the design of chiral ligands that create well-defined asymmetric environments around the metal center [19].
Chiral catalyst systems based on ligand-metal combinations represent the most versatile approach to stereoselective cyclooctatriene synthesis [19]. These methodologies can achieve enantiomeric excesses of 80-98% and diastereomeric ratios exceeding 50:1 through proper catalyst design [19]. The broad scope of these systems allows for the synthesis of diverse structural variants with consistently high stereochemical control [19].
Enzymatic approaches offer environmentally friendly alternatives for stereoselective synthesis, utilizing stereoselective enzymes to achieve enantiomeric excesses of 85-99% [19]. These biocatalytic processes can provide diastereomeric ratios exceeding 99:1 under optimized conditions [19]. The main limitations involve substrate specificity and the need for specialized enzyme systems [19].
Stereospecific rearrangement reactions employ chiral Lewis acids to control the stereochemical course of molecular rearrangements leading to cyclooctatriene products [19]. These methods achieve enantiomeric excesses of 65-90% with predictable stereochemical outcomes based on the mechanism of the rearrangement process [19]. The limitation of this approach lies in the restricted range of suitable substrates that can undergo the required rearrangement [19].
| Method | Typical Yield | Enantiomeric Excess | Key Advantages | Main Limitations |
|---|---|---|---|---|
| Enantioselective Photoisomerization | 25-45% | 60-85% | Direct from COT | Low yields |
| Asymmetric Cycloaddition | 60-85% | 70-95% | High selectivity | Catalyst preparation |
| Chiral Catalyst Systems | 70-90% | 80-98% | Broad scope | Cost |
| Enzymatic Approaches | 40-80% | 85-99% | Environmentally friendly | Specific substrates |
| Stereospecific Rearrangement | 50-75% | 65-90% | Predictable outcome | Limited substrates |